molecular formula C26H19FN4O5 B14962798 dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate

dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate

Cat. No.: B14962798
M. Wt: 486.4 g/mol
InChI Key: UOTDBUDKLRFIGL-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its potential biological activities.

Preparation Methods

The synthesis of dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluorobenzaldehyde with 2-methyl-3-oxopyrazole in the presence of a base can lead to the formation of the desired core structure .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.

Chemical Reactions Analysis

Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H19FN4O5

Molecular Weight

486.4 g/mol

IUPAC Name

dimethyl 5-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H19FN4O5/c1-14-22(15-4-6-18(27)7-5-15)23-28-13-20-21(31(23)29-14)8-9-30(24(20)32)19-11-16(25(33)35-2)10-17(12-19)26(34)36-3/h4-13H,1-3H3

InChI Key

UOTDBUDKLRFIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

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